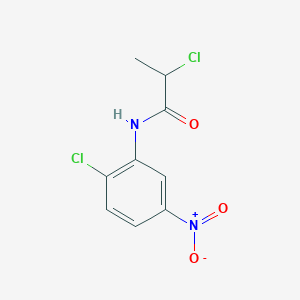

2-chloro-N-(2-chloro-5-nitrophenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-chloro-N-(2-chloro-5-nitrophenyl)propanamide” is a chemical compound with the molecular formula C9H8Cl2N2O3 . It is used in proteomics research .

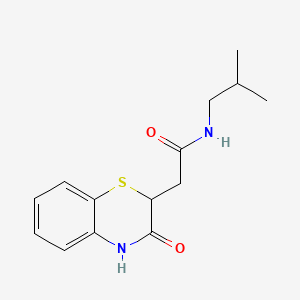

Molecular Structure Analysis

The molecular structure of “2-chloro-N-(2-chloro-5-nitrophenyl)propanamide” consists of a propanamide group (a three-carbon chain with an amide functional group at one end) attached to a chloro-nitrophenyl group (a six-carbon aromatic ring with chlorine and nitro functional groups attached) .Scientific Research Applications

Supramolecular Structures

- Molecules of related compounds, such as 2-chloro-N-(2-nitrophenyl)nicotinamide, form complex supramolecular structures through hydrogen bonding, indicating potential for applications in materials science and molecular engineering (de Souza et al., 2005).

Reaction and Product Formation

- The reaction of 2-chloro-N-(p-nitrophenacyl)pyridinium bromide with potassium cyanate results in the formation of new compounds, highlighting the reactivity and potential for synthesizing novel compounds (Babaev et al., 1999).

Solubility and Dissolution Properties

- The solubility of related compounds like 2-chloro-N-(4-methylphenyl)propanamide has been extensively studied in various solvent mixtures, providing insights into its dissolution properties and potential pharmaceutical applications (Pascual et al., 2017).

Anticancer Activity

- Certain derivatives of related compounds have shown significant anticancer activity, indicating potential for therapeutic applications (Buzun et al., 2021).

Immunomodulatory Effects

- Some derivatives exhibit immunosuppressive activities, suggesting potential use in treating autoimmune diseases or in organ transplantation (Giraud et al., 2010).

Safety And Hazards

Safety data sheets indicate that “2-chloro-N-(2-chloro-5-nitrophenyl)propanamide” may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name |

2-chloro-N-(2-chloro-5-nitrophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O3/c1-5(10)9(14)12-8-4-6(13(15)16)2-3-7(8)11/h2-5H,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRRUZUPEBWJRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-chloro-5-nitrophenyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2450226.png)

![2,2-dimethyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]propanamide](/img/structure/B2450236.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2450237.png)

![4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2450241.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2450242.png)

![Ethyl 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2450245.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid](/img/structure/B2450248.png)

![N1-(4-fluorophenethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2450249.png)